

Atuveciclib S-Enantiomer: Application Notes for MOLM-13 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Atuveciclib S-Enantiomer	
Cat. No.:	B8075345	Get Quote

For Researchers, Scientists, and Drug Development Professionals

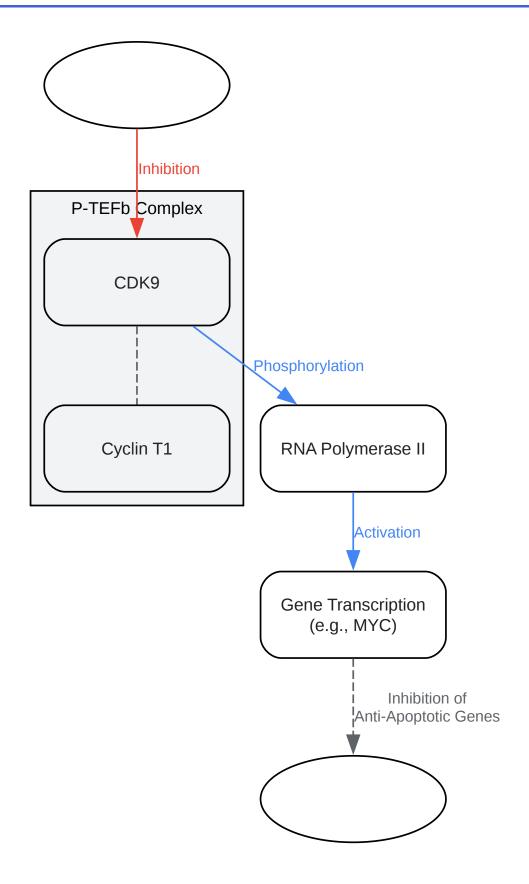
Introduction

Atuveciclib (BAY 1143572) is a potent and highly selective oral inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] P-TEFb plays a crucial role in the regulation of gene transcription, and its over-activation in cancer cells leads to the transcription of key tumor-promoting genes, thereby driving cancer cell proliferation.[2] Atuveciclib, by inhibiting CDK9, prevents the phosphorylation of the RNA polymerase II C-terminal domain, leading to a downstream reduction in the expression of oncoproteins such as MYC, ultimately inducing apoptosis in tumor cells.[4]

This document provides detailed application notes and protocols for the use of Atuveciclib, with a focus on its S-enantiomer, in the context of a MOLM-13 human acute myeloid leukemia (AML) xenograft model. While published studies have primarily utilized the racemic mixture of Atuveciclib (BAY 1143572), available data indicates that the S-enantiomer exhibits very similar in vitro and in vivo pharmacokinetic properties.[5][6] Therefore, the following data and protocols for Atuveciclib are presented as a robust guide for studies involving its S-enantiomer.

Mechanism of Action: P-TEFb/CDK9 Inhibition

Atuveciclib selectively inhibits the CDK9/Cyclin T1 complex, a key component of P-TEFb. This inhibition blocks the phosphorylation of RNA Polymerase II, which is essential for the transition



Methodological & Application

Check Availability & Pricing

from transcriptional initiation to productive elongation. This leads to the downregulation of antiapoptotic proteins and oncogenes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Click to download full resolution via product page

Figure 1: Signaling pathway of Atuveciclib action.

In Vitro Activity against MOLM-13 Cells

Atuveciclib has demonstrated potent antiproliferative activity against the MOLM-13 human acute myeloid leukemia cell line.

Compound	Target	IC50 (MOLM-13 cells)	Reference
Atuveciclib (BAY 1143572)	CDK9/CycT1	310 nM	[1]
Atuveciclib S- Enantiomer	CDK9/CycT1	16 nM (biochemical assay)	

In Vivo Efficacy in MOLM-13 Xenograft Model

Studies using the racemic mixture of Atuveciclib in a MOLM-13 xenograft mouse model have shown significant dose-dependent antitumor efficacy.

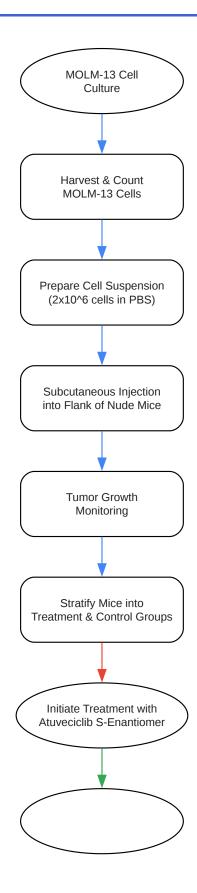
Daily Dosing Regimen

Dose (mg/kg)	Treatment Schedule	T/C Ratio*	p-value	Reference
6.25	Daily	0.64	<0.001	[1]
12.5	Daily	0.49	<0.001	[1]
20	Daily	0.41	<0.001	
25	Daily	0.31	<0.001	

Intermittent Dosing Regimen

Dose (mg/kg)	Treatment Schedule	T/C Ratio*	p-value	Reference
25	3 days on / 2 days off	0.33	<0.001	[1]
35	3 days on / 2 days off	0.20	<0.001	[1]

^{*}T/C Ratio: Treatment to Control ratio, a measure of antitumor efficacy.


Treatment with Atuveciclib was generally well-tolerated, with less than a 10% mean body weight reduction observed throughout the studies.[1]

Experimental Protocols MOLM-13 Cell Culture

- Cell Line: MOLM-13 (human acute myeloid leukemia)
- Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2
 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculturing: Passage cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

MOLM-13 Xenograft Model Establishment

Click to download full resolution via product page

Figure 2: Workflow for MOLM-13 xenograft study.

- Animals: Female NMRI nu/nu mice (5-6 weeks old, 18-21 g) are commonly used.[1] Athymic BALB/c or NOD/SCID mice are also suitable.
- · Cell Inoculation:
 - Harvest MOLM-13 cells during their logarithmic growth phase.
 - Wash the cells with sterile phosphate-buffered saline (PBS).
 - Resuspend the cells in PBS at a concentration of 2 x 10⁷ cells/mL.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (2 x 10^6 cells) into the left flank of each mouse.[1]
- Tumor Growth Monitoring:
 - Monitor tumor growth by caliper measurements at least twice a week.
 - Calculate tumor volume using the formula: (length x width^2) / 2.
- Group Stratification:
 - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Drug Preparation and Administration

- Formulation: **Atuveciclib S-enantiomer** can be formulated for oral gavage. A common vehicle is a mixture of 10% absolute alcohol, 10% Cremophor-EL, and 80% saline.
- Dosing:
 - Prepare fresh drug formulations daily.
 - Administer the drug orally via gavage according to the desired dosing schedule (e.g., daily or intermittently).
 - The control group should receive the vehicle only.

· Monitoring:

- Measure tumor volumes and body weights 2-3 times per week.
- Monitor the general health and behavior of the animals daily.

Endpoint:

- The study can be terminated when tumors in the control group reach a specified size or at a predetermined time point.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

Conclusion

Atuveciclib, and by extension its S-enantiomer, demonstrates significant anti-leukemic activity in preclinical models of AML. The provided protocols and data offer a comprehensive guide for researchers investigating the therapeutic potential of this selective CDK9 inhibitor in a MOLM-13 xenograft model. Careful adherence to these methodologies will facilitate robust and reproducible in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]

- 6. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Atuveciclib S-Enantiomer: Application Notes for MOLM-13 Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8075345#atuveciclib-s-enantiomer-use-in-molm-13-xenograft-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com